molecular formula C16H12ClN3O3S B2742312 (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 449764-75-4

(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2742312
CAS No.: 449764-75-4
M. Wt: 361.8
InChI Key: LVEBJUKKEYBDOJ-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Core: The synthesis begins with the preparation of the benzothiazole core. This can be achieved by reacting 3,6-dimethylaniline with carbon disulfide and chlorine to form 3,6-dimethylbenzo[d]thiazole.

    Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Chlorination: The nitrated compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

    Amidation: Finally, the chlorinated nitrobenzothiazole is reacted with an appropriate amine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium amide, thiourea.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties

Industry

In industrial applications, this compound could be used in the production of dyes, pigments, and other specialty chemicals due to its stable and colorful nature.

Mechanism of Action

The mechanism of action of (E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzothiazole moiety might bind to specific protein targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzamide: Lacks the benzothiazole moiety, making it less complex.

    3,6-dimethylbenzo[d]thiazole: Lacks the nitrobenzamide group, reducing its potential bioactivity.

    N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide: Similar but without the chloro substituent, which may affect its reactivity and biological activity.

Uniqueness

(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-9-3-5-13-14(7-9)24-16(19(13)2)18-15(21)11-8-10(17)4-6-12(11)20(22)23/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEBJUKKEYBDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.